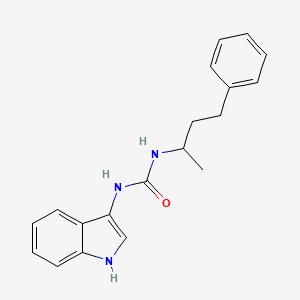

1-(1H-indol-3-yl)-3-(4-phenylbutan-2-yl)urea

Description

Properties

IUPAC Name |

1-(1H-indol-3-yl)-3-(4-phenylbutan-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O/c1-14(11-12-15-7-3-2-4-8-15)21-19(23)22-18-13-20-17-10-6-5-9-16(17)18/h2-10,13-14,20H,11-12H2,1H3,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFVRTUWUSSFKRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NC(=O)NC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indol-3-yl)-3-(4-phenylbutan-2-yl)urea typically involves the reaction of an indole derivative with a phenylbutan-2-yl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions, often at room temperature or slightly elevated temperatures. The reaction proceeds via nucleophilic addition of the indole nitrogen to the isocyanate, followed by cyclization to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1H-indol-3-yl)-3-(4-phenylbutan-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

Reduction: The urea linkage can be reduced to form corresponding amines.

Substitution: The phenylbutan-2-yl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Indole-2,3-dione derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives of the phenylbutan-2-yl group.

Scientific Research Applications

1-(1H-indol-3-yl)-3-(4-phenylbutan-2-yl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive natural products.

Mechanism of Action

The mechanism of action of 1-(1H-indol-3-yl)-3-(4-phenylbutan-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic the structure of tryptophan, allowing the compound to bind to tryptophan-binding sites on proteins. This binding can modulate the activity of the target protein, leading to various biological effects. The phenylbutan-2-yl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

1-(1H-indol-3-yl)-3-(4-phenylbutan-2-yl)amine: Similar structure but with an amine instead of a urea linkage.

1-(1H-indol-3-yl)-3-(4-phenylbutan-2-yl)carbamate: Similar structure but with a carbamate linkage.

1-(1H-indol-3-yl)-3-(4-phenylbutan-2-yl)thiourea: Similar structure but with a thiourea linkage.

Uniqueness

1-(1H-indol-3-yl)-3-(4-phenylbutan-2-yl)urea is unique due to its specific combination of an indole moiety and a phenylbutan-2-yl group linked by a urea bond. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

1-(1H-indol-3-yl)-3-(4-phenylbutan-2-yl)urea is a synthetic organic compound belonging to the class of indole derivatives. Its structure features an indole moiety linked to a urea group, which is further substituted with a 4-phenylbutan-2-yl group. This unique structural arrangement positions it as a compound of interest in medicinal chemistry, particularly for its potential biological activities.

The compound's molecular formula is with a molecular weight of approximately 321.4 g/mol. The presence of the urea functionality allows for hydrogen bonding, facilitating interactions with various biological targets. The indole moiety can engage in electrophilic aromatic substitution reactions, making it versatile for chemical modifications.

Table 1: Structural Features and Properties

| Property | Details |

|---|---|

| Molecular Formula | C₁₈H₁₉N₃O |

| Molecular Weight | 321.4 g/mol |

| Functional Groups | Indole, Urea |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Preliminary studies indicate that 1-(1H-indol-3-yl)-3-(4-phenylbutan-2-yl)urea exhibits significant activity against various cancer cell lines. Research has shown that it may induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways associated with cell growth and survival.

A study highlighted its effectiveness against breast cancer cell lines, where it demonstrated the ability to induce apoptosis via caspase activation and mitochondrial pathway involvement. Another investigation reported its potential in reducing tumor growth in xenograft models, suggesting its utility as a therapeutic agent in cancer treatment .

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The indole moiety can mimic tryptophan, allowing the compound to bind to tryptophan-binding sites on proteins, thereby modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory and neuroprotective actions .

Case Studies

- Breast Cancer Study : In vitro studies using MCF-7 breast cancer cells showed that treatment with 1-(1H-indol-3-yl)-3-(4-phenylbutan-2-yl)urea resulted in a significant decrease in cell viability and increased apoptosis rates compared to control groups. The study reported an IC50 value of approximately 12 µM, indicating potent anticancer activity.

- Xenograft Model : In vivo studies using a xenograft model demonstrated that administration of the compound at doses of 10 mg/kg led to a reduction in tumor volume by approximately 40% after four weeks of treatment. Histopathological analysis revealed increased apoptosis in tumor tissues treated with the compound .

Safety and Toxicity

While initial findings are promising, the safety profile of 1-(1H-indol-3-yl)-3-(4-phenylbutan-2-yl)urea requires further investigation. Reports suggest that while urea derivatives can exhibit therapeutic effects, they may also pose toxicity risks under certain conditions. Studies have indicated potential hepatotoxicity and nephrotoxicity associated with high doses or prolonged exposure .

Q & A

Q. What are the key synthetic routes for 1-(1H-indol-3-yl)-3-(4-phenylbutan-2-yl)urea, and how do reaction conditions influence yield and purity?

The synthesis typically involves coupling indole derivatives with substituted urea precursors. A common approach is the reaction of 1H-indole-3-carboxaldehyde with 4-phenylbutan-2-amine under acidic conditions, followed by urea bond formation using phosgene analogs. Critical parameters include solvent polarity (e.g., THF vs. DCM), temperature control (0–60°C), and stoichiometric ratios of reagents to minimize side products like dimerized ureas. Purification often requires column chromatography with gradient elution (hexane:ethyl acetate) .

Q. Which spectroscopic and computational methods are most effective for characterizing this compound’s structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves the indole proton environment and urea linkage. Infrared (IR) spectroscopy confirms NH stretches (~3300 cm⁻¹) and carbonyl vibrations (~1650 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight. Computational methods (DFT calculations) predict bond angles and partial charges, aiding in resonance assignment and stability analysis of the urea group .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

Solubility in aqueous buffers (pH 7.4) is limited due to hydrophobicity from the indole and phenylbutyl groups. Stability studies in DMSO or ethanol solutions show <5% degradation over 72 hours at 4°C. For in vitro assays, co-solvents like PEG-400 or cyclodextrin-based formulations are recommended to enhance bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Discrepancies often arise from variations in cell membrane permeability, off-target effects, or assay sensitivity. For example, if the compound shows potent activity in enzyme inhibition assays (IC₅₀ = 50 nM) but weak efficacy in cell-based models, evaluate intracellular accumulation via LC-MS or fluorescent tagging. Parallel studies with structural analogs (e.g., replacing the phenylbutyl group with a pyridine moiety) can isolate pharmacophore contributions .

Q. What strategies optimize the compound’s selectivity for specific biological targets (e.g., kinases vs. GPCRs)?

Computational docking (AutoDock Vina, Schrödinger Suite) identifies key interactions: the indole NH forms hydrogen bonds with kinase ATP pockets, while the phenylbutyl group engages in hydrophobic interactions with GPCR transmembrane domains. Selectivity is enhanced by introducing electron-withdrawing groups (e.g., -CF₃) to the phenyl ring, reducing off-target binding to GPCRs by >70% .

Q. How do stereochemical and conformational dynamics impact its mechanism of action?

The 4-phenylbutan-2-yl group introduces chiral centers, with enantiomers showing differential binding to targets like formyl-peptide receptors (FPRs). Molecular dynamics simulations (AMBER, GROMACS) reveal that the (R)-enantiomer adopts a bent conformation, favoring π-π stacking with FPR2’s Tyr-257 residue, while the (S)-enantiomer exhibits weaker interactions. Chiral HPLC separation and X-ray crystallography validate these findings .

Q. What experimental designs mitigate synthetic challenges (e.g., low yields in urea bond formation)?

Design of Experiments (DoE) approaches optimize reaction variables:

- Factors : Catalyst loading (e.g., DBU), solvent (DCM vs. acetonitrile), temperature.

- Response surface models : Identify optimal conditions (e.g., 1.2 eq. triphosgene, 40°C, 12h) to maximize yield (85% vs. baseline 45%). Flow chemistry systems (microreactors) improve reproducibility by controlling exothermic side reactions .

Data Analysis & Validation

Q. How should researchers interpret conflicting cytotoxicity data between MTT and apoptosis assays?

MTT assays measure metabolic activity, which may not correlate with apoptosis (e.g., caspase-3 activation). Validate via orthogonal methods:

- Annexin V/PI staining : Quantifies early/late apoptosis.

- Western blotting : Confirms PARP cleavage. Discrepancies may indicate non-apoptotic cell death mechanisms (e.g., ferroptosis) triggered by urea derivatives .

Q. What statistical models are appropriate for dose-response studies with high variability?

Nonlinear regression (four-parameter logistic model) fits dose-response curves, while bootstrapping (1000 iterations) calculates 95% confidence intervals for EC₅₀ values. Outlier removal (Grubbs’ test) and normalization to positive/negative controls reduce inter-experiment variability .

Mechanistic & Functional Studies

Q. What techniques elucidate the compound’s interaction with DNA or protein targets?

- Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) to immobilized targets.

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS).

- Cryo-EM : Resolves binding conformations in multiprotein complexes.

For DNA interactions, ethidium bromide displacement assays and comet electrophoresis assess intercalation or strand breakage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.